molecular formula C19H16N4O B2752596 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-08-5

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2752596
CAS No.: 2034339-08-5
M. Wt: 316.364
InChI Key: ZDDRUAOQDACCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a urea-based small molecule featuring a pyrazolo[1,5-a]pyridine scaffold linked to a naphthalen-1-ylmethyl group via a urea bridge. The pyrazolo[1,5-a]pyridine moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDRUAOQDACCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound is used in the development of new materials, such as optoelectronic devices and sensors

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of urea-linked pyrazolo[1,5-a]pyridine derivatives. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Evidence ID
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 2-Methoxyphenyl C15H14N4O2 282.30 Improved solubility due to methoxy group
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 4-Fluorophenyl C14H11FN4O 270.26 Enhanced electronegativity
Target Compound Naphthalen-1-ylmethyl Likely C19H17N4O ~315.37 (est.) Increased hydrophobicity and bulk -

Key Observations:

  • Fluorine or methoxy substituents in analogs (e.g., 4-fluorophenyl or 2-methoxyphenyl) modulate electronic properties and solubility .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The target compound’s naphthalene group likely reduces solubility compared to phenyl analogs, necessitating formulation optimization.
  • Metabolism : Bulky naphthalene may slow cytochrome P450-mediated oxidation, improving half-life but risking accumulation .
  • Toxicity : Urea derivatives generally exhibit low acute toxicity, but long-term effects (e.g., renal stress) require evaluation.

Q & A

Q. What are the key synthetic routes for 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1: Alkylation of naphthalene or pyrazolo[1,5-a]pyridine precursors using alkylating agents (e.g., bromomethylnaphthalene) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C .
  • Step 2: Urea bond formation via coupling of intermediates using phosgene or triphosgene in the presence of triethylamine to neutralize HCl byproducts .
  • Optimization: Reaction time, solvent choice (e.g., DMF vs. THF), and stoichiometric ratios of reagents are critical. For example, excess triphosgene (1.2–1.5 eq) improves urea yield, while elevated temperatures (40–50°C) accelerate coupling .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves regiochemistry of the pyrazolo-pyridine and naphthalene moieties. Key signals include urea NH protons (~8–10 ppm) and aromatic protons (6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (MW: 368.44 g/mol) and isotopic patterns .
  • X-ray Crystallography: Provides definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea group) .

Q. What preliminary biological screening approaches are suitable for assessing its therapeutic potential?

  • Kinase Inhibition Assays: Test against TRK or PARG kinases (common targets for pyrazolo-pyridine derivatives) using fluorescence-based enzymatic assays .
  • Cytotoxicity Screening: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Computational Docking: Predict binding modes to kinase ATP-binding pockets using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization)?

  • Side Reaction Mitigation: Use slow addition of isocyanate intermediates to prevent dimerization. For example, dropwise addition over 1–2 hours in anhydrous THF at 0°C reduces competing pathways .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity in heterocycle formation .
  • Purification: Employ column chromatography with gradient elution (hexane:EtOAc 3:1 → 1:1) to separate urea derivatives from unreacted precursors .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Mechanistic Profiling: Compare compound uptake (e.g., via LC-MS quantification of intracellular concentrations) and efflux pump expression (e.g., P-glycoprotein) in resistant vs. sensitive cell lines .
  • Metabolite Analysis: Identify active metabolites using HPLC-MS to determine if bioactivation varies between models .
  • Pathway Enrichment: Perform RNA-seq or phosphoproteomics to map differential target engagement (e.g., TRK vs. PARG signaling dominance) .

Q. What strategies are effective for enhancing solubility and bioavailability without compromising activity?

  • Prodrug Design: Introduce phosphate or acetyl groups on the urea NH to improve aqueous solubility, with enzymatic cleavage in vivo .
  • Co-Crystallization: Use co-formers like succinic acid to create salt forms with enhanced dissolution rates .
  • Lipid Nanoparticle Encapsulation: Increases plasma half-life and tumor targeting efficiency in preclinical models .

Q. How can computational methods guide the optimization of binding affinity?

  • Free Energy Perturbation (FEP): Quantifies ΔΔG values for substituent modifications (e.g., replacing naphthalene with indole) to prioritize synthetic targets .
  • Molecular Dynamics (MD): Simulates compound-protein interactions over 100 ns trajectories to identify stable binding poses and critical hydrogen bonds .
  • QSAR Modeling: Relates pyrazolo-pyridine substituent electronegativity to kinase inhibition potency using partial least squares regression .

Key Research Challenges

  • Stereochemical Control: Racemization during urea formation requires chiral auxiliaries or asymmetric catalysis .
  • Off-Target Effects: Pyrazolo-pyridine scaffolds may inhibit unrelated kinases (e.g., CDKs), necessitating counter-screening .
  • Scale-Up Limitations: Multi-step synthesis complicates GMP-compliant production; continuous flow reactors are being explored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.